1-(Anthracen-9-YL)-2-bromopropan-1-one
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Overview
Description
1-(Anthracen-9-YL)-2-bromopropan-1-one is an organic compound that features an anthracene moiety attached to a bromopropanone group. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The bromopropanone group introduces reactivity, making this compound valuable in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-YL)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(anthracen-9-yl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-9-YL)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The anthracene moiety can undergo oxidation to form anthraquinone derivatives, which are useful in dye and pigment industries.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted anthracene derivatives.
- Oxidation reactions produce anthraquinone derivatives.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
1-(Anthracen-9-YL)-2-bromopropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-YL)-2-bromopropan-1-one involves its reactivity due to the bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparison with Similar Compounds
9-(4-Phenyl)anthracene: Similar structure with a phenyl group instead of a bromopropanone group.
9-(4-Phenylethynyl)anthracene: Features an ethynyl linkage, providing different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, enhancing its photophysical properties.
Uniqueness: 1-(Anthracen-9-YL)-2-bromopropan-1-one is unique due to the presence of both the anthracene moiety and the reactive bromopropanone group. This combination allows for versatile chemical transformations and applications in various fields, distinguishing it from other anthracene derivatives .
Properties
CAS No. |
53871-97-9 |
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Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-anthracen-9-yl-2-bromopropan-1-one |
InChI |
InChI=1S/C17H13BrO/c1-11(18)17(19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3 |
InChI Key |
IMXAXSZYWCYYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |
Origin of Product |
United States |
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